7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE
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Overview
Description
7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE is a complex organic compound belonging to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromenoquinoline core with an amino group at position 7 and a tert-butyl group at position 11.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of an aldehyde with malononitrile, followed by cyclization and subsequent functional group modifications, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenoquinolines and related heterocyclic compounds with similar structural features. Examples include:
- 7-AMINO-11-TERT-BUTYL-9,10,11,12-TETRAHYDRO-6H-CHROMENO[3,4-C]QUINOLIN-6-ONE
- 4-HYDROXY-2-QUINOLONES
- PYRANO[3,2-C]QUINOLONES
Uniqueness
The uniqueness of 7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE lies in its specific substitution pattern and the presence of both amino and tert-butyl groups. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-amino-11-tert-butyl-9,10,11,12-tetrahydrochromeno[3,4-c]quinolin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(2,3)11-8-9-14-13(10-11)16-12-6-4-5-7-15(12)24-19(23)17(16)18(21)22-14/h4-7,11H,8-10H2,1-3H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONBSVGDEYLTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(C(=N2)N)C(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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